what is the structure of Boc-L-Glu(OcHex)-OH
what is the structure of Boc-L-Glu(OcHex)-OH
An In-Depth Technical Guide to the Structure and Application of N-α-Boc-L-Glutamic Acid γ-Cyclohexyl Ester
Introduction
N-α-Boc-L-glutamic acid γ-cyclohexyl ester, commonly abbreviated as Boc-L-Glu(OcHex)-OH, is a pivotal amino acid derivative for researchers and professionals in peptide synthesis and drug development. This specialized building block features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a cyclohexyl ester protecting the γ-carboxyl group of L-glutamic acid. This dual-protection strategy imparts unique physicochemical properties, including enhanced stability and solubility in organic solvents, which are critical for its application in complex synthetic pathways.[1] This guide provides a comprehensive analysis of its structure, synthesis, and application, offering field-proven insights for its effective utilization in research and manufacturing.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture of Boc-L-Glu(OcHex)-OH is fundamental to appreciating its function and reactivity in chemical synthesis.
Core Structural Components
The molecule is composed of three key moieties: the L-glutamic acid backbone, an N-α-Boc protecting group, and a γ-cyclohexyl ester side-chain protecting group.
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L-Glutamic Acid Core: The chiral L-glutamic acid provides the essential amino acid framework. Its two carboxylic acid groups (α and γ) and one amino group (α) offer multiple sites for reaction, necessitating the use of protecting groups for selective peptide bond formation.
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N-α-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function.[] Its role is to prevent the amino group from participating in unwanted side reactions during peptide coupling. The Boc group is stable under neutral or basic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[][3]
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γ-Cyclohexyl Ester (OcHex): The γ-carboxyl group of the glutamic acid side chain is protected as a cyclohexyl ester. This group serves two primary purposes. First, it prevents the side chain from reacting during peptide synthesis. Second, the bulky and lipophilic nature of the cyclohexyl ring enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[1][] This improved solubility facilitates more efficient coupling reactions and can help mitigate aggregation issues, particularly in hydrophobic peptide sequences.[3] The cyclohexyl ester is stable under the mild acidic conditions used to remove the Boc group but can be cleaved during the final, harsh acidolytic step (e.g., with hydrogen fluoride, HF) that removes the completed peptide from the resin and cleaves side-chain protecting groups.[5]
Physicochemical Data
The key properties of Boc-L-Glu(OcHex)-OH are summarized below for quick reference. These values are essential for calculating molar equivalents in synthesis protocols and for analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-5-cyclohexyloxy-2-(2-methylpropan-2-yl)oxycarbonylamino-5-oxopentanoic acid | [6] |
| Common Name | N-α-Boc-L-glutamic acid γ-cyclohexyl ester | [1][6] |
| CAS Number | 73821-97-3 | [6] |
| Molecular Formula | C₁₆H₂₇NO₆ | Inferred from structure |
| Molecular Weight | 329.39 g/mol | Inferred from formula |
| SMILES | CC(C)(C)OC(=O)NC(=O)O | [6] |
| InChI Key | FDNMLANBNJDIRG-LBPRGKRZSA-N | [6] |
| Appearance | White to off-white powder | [7][8] |
| Storage Temp. | 2-8°C | [7] |
Note: Some suppliers may provide this compound as a dicyclohexylamine (DCHA) salt (Boc-Glu(OcHx)-OH DCHA), which will have a different molecular formula (C₂₈H₅₀N₂O₆) and molecular weight (510.7 g/mol ).[9]
Part 2: Synthesis, Purification, and Characterization
The synthesis of Boc-L-Glu(OcHex)-OH requires a regioselective esterification of the γ-carboxyl group of N-α-Boc-L-glutamic acid. The following protocol describes a viable synthetic approach.
Synthesis Workflow
The overall process involves the protection of the α-amino group of L-glutamic acid, followed by the selective esterification of the γ-carboxyl group with cyclohexanol.
Experimental Protocol: Synthesis and Purification
This protocol is a representative method and may require optimization based on laboratory conditions and scale.
Objective: To synthesize Boc-L-Glu(OcHex)-OH from N-α-Boc-L-glutamic acid.
Materials:
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N-α-Boc-L-glutamic acid (Boc-Glu-OH)
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Cyclohexanol
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve Boc-L-Glu-OH (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Alcohol: Add cyclohexanol (1.1 equivalents) to the solution.
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Coupling Reaction: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
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Causality: DCC is a coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of cyclohexanol. DMAP acts as a catalyst. Performing the reaction at 0°C minimizes side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
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Self-Validation: The aqueous washes remove unreacted starting materials, catalyst, and water-soluble impurities. The formation of a white precipitate (DCU) is an indicator of reaction progress.
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-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum to yield Boc-L-Glu(OcHex)-OH as a white solid.
Characterization Protocols
To confirm the identity and purity of the synthesized product, the following analytical techniques are essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should confirm the presence of protons corresponding to the Boc group (~1.4 ppm), the cyclohexyl ring (broad multiplets ~1.2-1.8 ppm and ~4.7 ppm for the O-CH proton), and the glutamic acid backbone.
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¹³C NMR: Will show characteristic peaks for the carbonyls of the Boc group, the free α-carboxylic acid, and the γ-cyclohexyl ester, as well as carbons of the t-butyl and cyclohexyl groups.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the compound (e.g., [M-H]⁻ at m/z 328.18 or [M+Na]⁺ at m/z 352.17).
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess purity. A pure sample should exhibit a single major peak, typically with a purity of ≥98%.[7]
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Glu(OcHex)-OH is a valuable reagent for the Boc/Bzl strategy of SPPS, particularly for synthesizing complex or hydrophobic peptides.[3][10]
Advantages in SPPS
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Orthogonality: The Boc group is removed by mild acid (TFA), while the γ-cyclohexyl ester is stable to these conditions, only being removed by strong acid (HF) at the end of the synthesis.[5] This orthogonality is crucial for controlled, stepwise peptide elongation.
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Reduced Aggregation: In difficult sequences, especially those containing hydrophobic residues, the growing peptide chain can aggregate, leading to poor coupling efficiency. The Boc strategy, which involves protonation of the N-terminus after each deprotection step, can help disrupt hydrogen bonding and reduce aggregation.[3] The lipophilic nature of the OcHex group can further improve the solvation of the protected peptide in organic solvents.
Experimental Protocol: Incorporation into a Peptide Chain (Boc-SPPS)
Objective: To couple Boc-L-Glu(OcHex)-OH to a resin-bound peptide chain with a free N-terminal amine.
Workflow:
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Resin Preparation: Start with a peptide-resin that has undergone a previous Boc-deprotection step, resulting in a free N-terminal amine (as an ammonium salt).
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Neutralization: Wash the resin with a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to deprotonate the N-terminal amine, making it nucleophilic.
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Amino Acid Activation: In a separate vessel, pre-activate Boc-L-Glu(OcHex)-OH (3-4 equivalents relative to resin loading) with a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Causality: Activation converts the free α-carboxylic acid into a highly reactive ester, which is susceptible to nucleophilic attack by the resin-bound amine.
-
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., the ninhydrin test) to confirm the complete consumption of the free amine. A negative result (e.g., colorless or yellow beads) indicates a successful coupling.
-
Self-Validation: The ninhydrin test provides real-time feedback on the reaction's completion, ensuring high fidelity in the peptide sequence.
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with an agent like acetic anhydride to prevent the formation of deletion sequences.
-
Deprotection: Remove the N-α-Boc group from the newly added residue with neat TFA or a solution of TFA in DCM (typically 25-50%) to prepare for the next coupling cycle.
Part 4: Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel.
-
Safety Precautions:
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Handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust; use a dust mask if necessary.[11]
-
In case of contact, wash skin with soap and water. If inhaled, move to fresh air.[12]
-
-
Storage:
Conclusion
N-α-Boc-L-glutamic acid γ-cyclohexyl ester is a highly effective and versatile building block for peptide synthesis. Its unique structural features—an acid-labile N-α-Boc group and a stable, lipophilic γ-cyclohexyl ester—provide significant advantages in solubility, stability, and handling within the Boc-SPPS framework.[1] A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, empowers researchers to leverage this reagent for the successful synthesis of complex peptides for therapeutic and research applications.
References
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A-Star Safety. (n.d.). Safety Data Sheet. Available at: [Link]
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J&K Scientific LLC. (n.d.). Boc-L-glutamic acid g-cyclohexyl ester | 73821-97-3. Available at: [Link]
-
Aapptec Peptides. (n.d.). Boc-Glu(OcHx)-OH DCHA. Available at: [Link]
-
Nishiuchi, Y., et al. (1990). Synthesis of γ-carboxyglutamic acid-containing peptides by the Boc strategy. Peptide Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Available at: [Link]
-
Fields, G.B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Available at: [Link]
-
PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid. Available at: [Link]
-
SVS Chemical Corporation. (n.d.). Boc-L-Glu(Bzl)-OH, CAS NO 13574-13-5. Available at: [Link]
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